![molecular formula C21H32N2O2 B2760890 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide CAS No. 954019-90-0](/img/structure/B2760890.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a benzamide group, which is found in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through cyclization of 1,2-diamine derivatives . The benzamide group could be introduced through a variety of methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzamide group via a methylene (-CH2-) linker. The benzamide group would have an isopropoxy substituent at the 4-position.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in nucleophilic substitution reactions, while the piperidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the isopropoxy group could increase its lipophilicity, which could affect its solubility and permeability.Scientific Research Applications
- Role of the Compound : N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .
- Methods : The compound can be utilized in the synthesis of piperazines. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines with N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic approaches .
- Activity : Some derivatives of this compound exhibit potent cytotoxic activity against cancer cell lines. For instance, they show superior activity against MCF-7 and HCT-116 cells compared to sorafenib, a known anticancer drug .
Suzuki–Miyaura Coupling
Piperazine Synthesis
Anticancer Agents
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(2)25-20-9-7-18(8-10-20)21(24)22-15-17-11-13-23(14-12-17)19-5-3-4-6-19/h7-10,16-17,19H,3-6,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKYLWTNKWWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide |
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